molecular formula C24H21N3O B11028507 (4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile

(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile

Cat. No.: B11028507
M. Wt: 367.4 g/mol
InChI Key: FYPHAMCXJBVJJA-UHFFFAOYSA-N
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Description

(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile typically involves multiple steps, including the formation of the pyrroloquinoline core and subsequent functionalization. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for therapeutic applications.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound shares some structural similarities but has different functional groups and properties.

    2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide: Another compound with a similar core structure but different substituents.

Uniqueness

(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

2-(6,9,11,11-tetramethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)propanedinitrile

InChI

InChI=1S/C24H21N3O/c1-15-10-18-20(16(12-25)13-26)22(28)27-21(18)19(11-15)24(4,14-23(27,2)3)17-8-6-5-7-9-17/h5-11H,14H2,1-4H3

InChI Key

FYPHAMCXJBVJJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=C(C#N)C#N)(C)C)(C)C4=CC=CC=C4

Origin of Product

United States

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